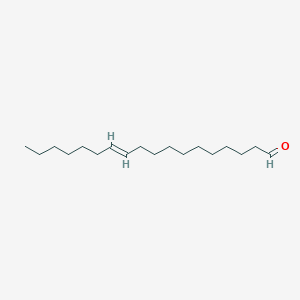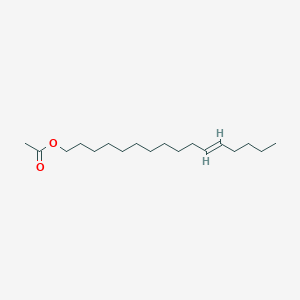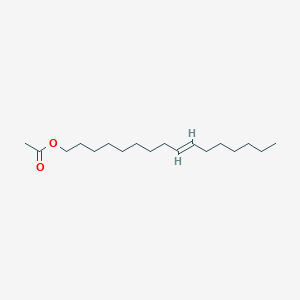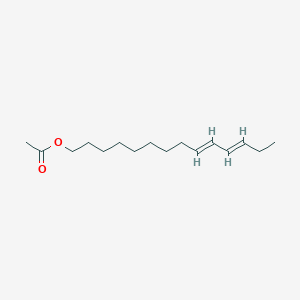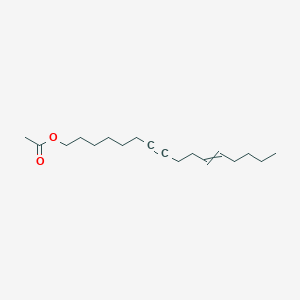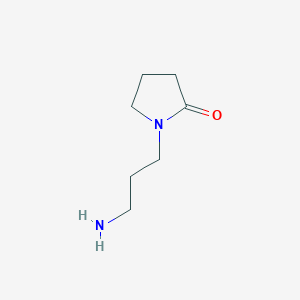
1-(3-Aminopropyl)pyrrolidin-2-one
Übersicht
Beschreibung
1-(3-Aminopropyl)pyrrolidin-2-one, also known as 1-Aminopropylpyrrolidin-2-one, is an organic compound with a molecular formula of C5H11NO. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. It is a versatile compound that has a variety of applications in the medical, pharmaceutical, and chemical industries.
Wissenschaftliche Forschungsanwendungen
It is used in the synthesis of analogues of 2′,3′-dideoxynucleotides, important in the study of pyrimidines and purines (Harnden, Jarvest, & Parratt, 1992).
The compound plays a role in organic synthesis, particularly in synthesizing potentially bioactive 2-pyrrolidinones and pyrrolidines (Alves, 2007).
It acts as a 3-Aminopropyl Carbanion equivalent in the synthesis of substituted 1-pyrrolines like 2-Phenyl-1-Pyrroline (Sorgi, Maryanoff, McComsey, & Maryanoff, 2003).
It's used in the synthesis of statine, a significant compound in pharmaceuticals (Chang, Kung, & Chen, 2006).
Pyrrolidin-2-ones and their derivatives, including 1-(3-Aminopropyl)pyrrolidin-2-one, are crucial for developing new medicinal molecules with improved biological activity (Rubtsova et al., 2020).
The compound helps stabilize DNA duplexes and triplexes, suggesting potential applications in DNA delivery and transfection agents (Nagamani & Ganesh, 2001).
This compound is found in various plants and is an oxidation product of putrescine and spermidine, indicating its role in plant biochemistry (Smith, Croker, & Loeffler, 1986).
Modified versions of this compound, like 1-(2-aminoethyl) pyrrolidine, show promise in gene delivery for cancer therapy applications (Chen et al., 2020).
It demonstrates anticonvulsant activity, as seen in studies involving pentylenetetrazole-treated mice (Saturnino et al., 1997).
As a physiological degradation product of spermidine, it's measurable in human and rat urine, indicating its physiological significance (Seiler & Knödgen, 1983).
Its derivatives are applied in biosensor technology, particularly in constructing biosensors with applications in analyte detection (Abu-Rabeah et al., 2004).
This compound exhibits potent antibacterial activity against a range of bacteria, including Gram-positive and Gram-negative strains (Ohtake et al., 1997).
Derivatives of this compound are used in the preparation of antibiotics like premafloxacin, targeting veterinary pathogens (Fleck et al., 2003).
Pyrrolidin-2-one derivatives are active as ligands to various receptors, highlighting their pharmacological importance (Vergnon, Pottorf, Winters, & Player, 2004).
Some pyrrolidine-2-one derivatives exhibit significant antibacterial activity, which is crucial for developing new antimicrobial agents (Betti, Hussain, & Kadhem, 2020).
Conductive composite films incorporating derivatives of this compound are useful in electrodes for supercapacitors, batteries, and sensors (Bideau, Cherpozat, Loranger, & Daneault, 2016).
Its inclusion in dipeptide analogues leads to linear, extended conformations, useful in various scientific research applications (Hosseini, Kringelum, Murray, & Tønder, 2006).
It's a key component in the synthesis of influenza neuraminidase inhibitors, demonstrating its utility in antiviral research (Wang et al., 2001).
The synthesis of 2,3-disubstituted pyrrolidines and piperidines using this compound leads to bicyclic systems present in many natural products, important in the development of new pharmaceuticals (Boto, Hernández, De Leon, & Suárez, 2001).
Pyrrolidine-containing peptides isolated from Streptomyces sp. have been characterized, indicating their potential in pharmaceutical research (Izumikawa et al., 2015).
Wirkmechanismus
Target of Action
It is known that this compound is a product of the catabolism of spermidine , a polyamine involved in various biological processes, including cell growth and proliferation .
Mode of Action
It is known to be a product of the oxidative deamination of 1,3-propanediamine . This suggests that it may interact with its targets through similar mechanisms as other amines, potentially involving interactions with amine receptors or enzymes.
Biochemical Pathways
1-(3-Aminopropyl)pyrrolidin-2-one is formed in the histidine, nucleic acid, and spermidine metabolic pathways . It is a product of the catabolism of spermidine, a polyamine that plays a crucial role in various biological systems . The compound is formed from N1-acetylspermidine, yielding isoputreanine upon hydrolysis .
Pharmacokinetics
It is known that the compound has a molecular weight of 1421989 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
It is known that polyamine-derived aminoaldehydes, which include this compound, can be cytotoxic . They have been found to disrupt the lysosomal membrane and trigger apoptosis or necrosis in damaged cells .
Biochemische Analyse
Biochemical Properties
1-(3-Aminopropyl)pyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with aldehyde dehydrogenase, which catalyzes the oxidation of aldehyde derivatives to form this compound . This compound also interacts with polyamines such as spermidine and spermine, which are involved in cell growth and proliferation . The nature of these interactions often involves the formation of covalent bonds or hydrogen bonds, influencing the stability and activity of the biomolecules.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to disrupt lysosomal membranes, leading to apoptosis or necrosis in damaged cells . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it can trigger the production of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent changes in gene expression . Additionally, this compound can modulate the activity of enzymes involved in cellular metabolism, thereby affecting metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and proteins, through covalent or non-covalent interactions . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain amine oxidases, leading to an accumulation of polyamines and subsequent changes in cellular function . Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cell proliferation and improve metabolic function . At high doses, it can induce toxic or adverse effects, such as oxidative stress and cell death . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity. These findings highlight the importance of dosage optimization in the use of this compound for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a product of the oxidative deamination of 1,3-propanediamine, catalyzed by diamine oxidase . This compound can also be further metabolized to form isoputreanine through hydrolysis . The involvement of this compound in these pathways affects metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active or passive transport mechanisms . Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s biological activity and its effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the lysosomes, where it can exert its effects on lysosomal membrane integrity and function . The subcellular localization of this compound is essential for understanding its mechanism of action and its potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-(3-aminopropyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-4-2-6-9-5-1-3-7(9)10/h1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJORCZCMNWLHMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80227455 | |
| Record name | N-(3-Aminopropyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80227455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7663-77-6 | |
| Record name | 1-(3-Aminopropyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7663-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Aminopropyl)pyrrolidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007663776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7663-77-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108683 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-Aminopropyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80227455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-aminopropyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(4Z,7E)-trideca-4,7-dienyl] acetate](/img/structure/B13415.png)

